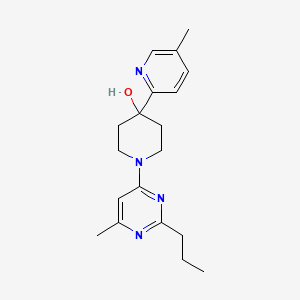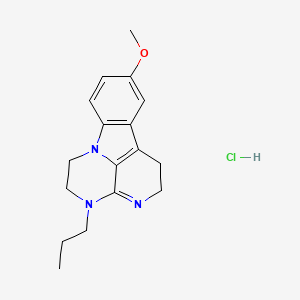
1-(6-methyl-2-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-methyl-2-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is a chemical compound with potential therapeutic properties. It is a small molecule that belongs to the class of piperidine derivatives. This compound has been the subject of scientific research due to its potential pharmacological activity.
作用機序
The exact mechanism of action of 1-(6-methyl-2-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is not fully understood. However, it has been proposed that this compound may act as a kinase inhibitor, blocking the activity of certain enzymes involved in cell signaling pathways. This, in turn, may lead to the inhibition of cell proliferation and the induction of cell death in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 1-(6-methyl-2-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. It has also been shown to have neuroprotective effects, protecting neurons from damage and death.
実験室実験の利点と制限
One advantage of using 1-(6-methyl-2-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol in lab experiments is its potential therapeutic activity. This compound may be useful in the development of new treatments for cancer and neurodegenerative disorders. However, one limitation is the lack of understanding of its exact mechanism of action, which may make it difficult to optimize its use in the lab.
将来の方向性
There are several potential future directions for research on 1-(6-methyl-2-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol. One area of research could focus on elucidating its mechanism of action, which may help to optimize its use in the lab. Another area of research could focus on developing new derivatives of this compound with improved pharmacological properties. Finally, research could also focus on exploring the potential use of this compound in combination with other drugs for the treatment of cancer and neurodegenerative disorders.
Conclusion
In conclusion, 1-(6-methyl-2-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol is a chemical compound with potential therapeutic properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成法
The synthesis of 1-(6-methyl-2-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol involves several steps. The starting materials are 2,6-dimethyl-4-propylpyrimidine and 2,5-dimethylpyridine-3-carbaldehyde. The reaction involves the condensation of these two compounds in the presence of a base and a catalyst. The resulting product is then subjected to a series of chemical transformations, including reduction and cyclization, to yield the final product.
科学的研究の応用
1-(6-methyl-2-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol has been investigated for its potential therapeutic properties. It has been shown to have activity against certain types of cancer cells, including breast cancer and lung cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
1-(6-methyl-2-propylpyrimidin-4-yl)-4-(5-methylpyridin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-4-5-17-21-15(3)12-18(22-17)23-10-8-19(24,9-11-23)16-7-6-14(2)13-20-16/h6-7,12-13,24H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVLROWJVXEJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CC(=N1)N2CCC(CC2)(C3=NC=C(C=C3)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(methoxymethyl)-3-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5483882.png)
![N-methyl-1-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)methanamine](/img/structure/B5483889.png)
![6-ethyl-N,N,2-trimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5483896.png)

![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5483910.png)
![ethyl 4-({4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B5483916.png)
![N-methyl-1-(1-methyl-1H-pyrazol-4-yl)-N-{[6-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}methanamine](/img/structure/B5483925.png)
![N-[2-(2-hydroxyethoxy)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B5483931.png)
![7-{[2-(1H-pyrazol-1-ylmethyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5483950.png)
![4-[1-(5-fluoro-2-methoxybenzoyl)-3-azetidinyl]pyridine](/img/structure/B5483957.png)
![3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5483966.png)
![2-[({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)amino]nicotinonitrile](/img/structure/B5483973.png)